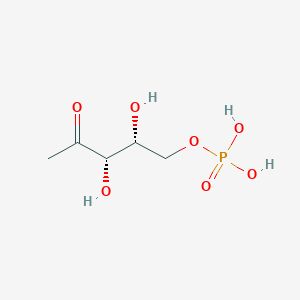
1-脱氧-D-木酮糖-5-磷酸
描述
科学研究应用
1-脱氧-D-木酮糖 5-磷酸在科学研究中有多种应用:
作用机制
1-脱氧-D-木酮糖 5-磷酸通过其在非甲羟戊酸途径中作为底物的作用发挥其作用。 1-脱氧-D-木酮糖 5-磷酸合酶催化丙酮酸和 D-甘油醛 3-磷酸形成 1-脱氧-D-木酮糖 5-磷酸 . 然后,该化合物由 1-脱氧-D-木酮糖 5-磷酸还原异构酶转化为 2-C-甲基-D-赤藓糖醇 4-磷酸,以 NADPH 作为辅因子 . 该途径继续进行多个酶促步骤,最终生成异戊烯基焦磷酸和二甲基烯丙基焦磷酸,它们是各种异戊二烯的前体 .
类似化合物:
2-C-甲基-D-赤藓糖醇 4-磷酸: 同一途径中的中间体.
异戊烯基焦磷酸: 异戊二烯生物合成中的常见前体.
二甲基烯丙基焦磷酸: 异戊二烯生物合成中的另一种前体.
独特性: 1-脱氧-D-木酮糖 5-磷酸的独特性在于它作为非甲羟戊酸途径的初始底物的作用,该途径不同于动物和真菌中发现的甲羟戊酸途径 . 这使其成为开发选择性抑制剂的有价值的目标,这些抑制剂可以作为抗生素或抗疟疾药,而不会影响人体细胞 .
生化分析
Biochemical Properties
1-Deoxy-D-xylulose 5-phosphate is synthesized by the enzyme 1-Deoxy-D-xylulose-5-phosphate synthase (DXS), which is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants .
Cellular Effects
1-Deoxy-D-xylulose 5-phosphate influences various cellular processes. It plays essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense .
Molecular Mechanism
The molecular mechanism of 1-Deoxy-D-xylulose 5-phosphate involves its interaction with the DXS enzyme. This interaction is crucial for the initiation of the MEP pathway, leading to the biosynthesis of terpenoids .
Metabolic Pathways
1-Deoxy-D-xylulose 5-phosphate is involved in the MEP pathway for terpenoids biosynthesis. It interacts with the DXS enzyme, which is a key player in this metabolic pathway .
准备方法
合成路线和反应条件: 1-脱氧-D-木酮糖 5-磷酸通过丙酮酸和 D-甘油醛 3-磷酸的脱羧缩合反应合成。 该反应由 1-脱氧-D-木酮糖 5-磷酸合酶催化 . 反应条件通常包括在约 7.5 的 pH 值下缓冲的水溶液,并存在焦磷酸硫胺素作为辅因子 .
工业生产方法: 1-脱氧-D-木酮糖 5-磷酸的工业生产通常涉及重组 DNA 技术,以在微生物宿主(如大肠杆菌)中过表达 1-脱氧-D-木酮糖 5-磷酸合酶。 这种方法可以高效且可扩展地生产该化合物 .
化学反应分析
反应类型: 1-脱氧-D-木酮糖 5-磷酸经历几种类型的化学反应,包括:
常见试剂和条件:
主要产物:
2-C-甲基-D-赤藓糖醇 4-磷酸: 异戊二烯生物合成途径中的中间体.
异戊烯基焦磷酸和二甲基烯丙基焦磷酸: 非甲羟戊酸途径的最终产物.
相似化合物的比较
2-C-methyl-D-erythritol 4-phosphate: An intermediate in the same pathway.
Isopentenyl pyrophosphate: A common precursor for isoprenoid biosynthesis.
Dimethylallyl pyrophosphate: Another precursor for isoprenoid biosynthesis.
Uniqueness: 1-Deoxy-D-xylulose 5-phosphate is unique due to its role as the initial substrate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in animals and fungi . This makes it a valuable target for developing selective inhibitors that can act as antibiotics or antimalarials without affecting human cells .
属性
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPADPZSRRUGHI-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940547 | |
| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
190079-18-6 | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190079-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190079186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-DEOXY-D-XYLULOSE 5-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C288B3TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Deoxy-D-xylulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


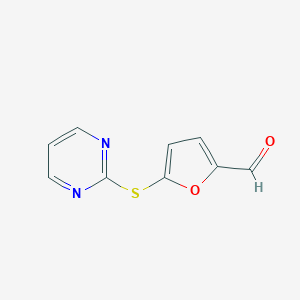
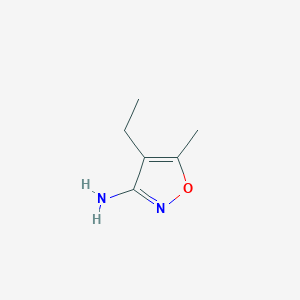

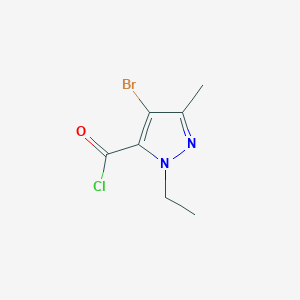

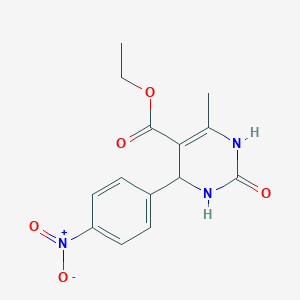
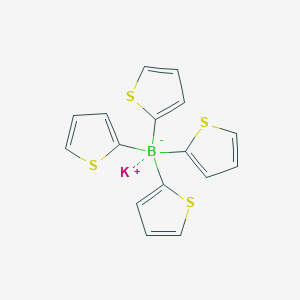
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)


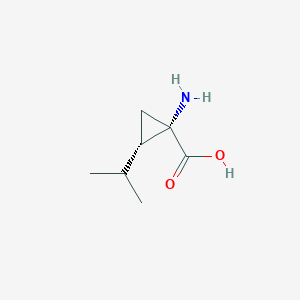


![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B61757.png)
